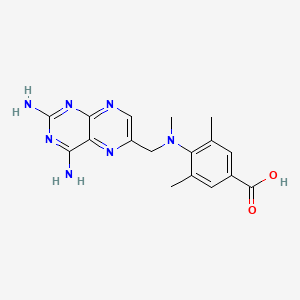

Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl-

Description

Pteridinyl Substituent Configuration

The pteridinyl group is a bicyclic system comprising fused pyrimidine and pyrazine rings. In this compound, the pteridinyl moiety is substituted at position 6 with a methylamino group (–CH₂–N(CH3)–), which bridges to the benzene ring. The 2,4-diamino groups (–NH₂) on the pteridinyl ring adopt a planar configuration due to conjugation with the aromatic system, enhancing electronic delocalization. X-ray crystallographic studies of analogous pteridine derivatives reveal that the pteridinyl ring system typically exhibits a slight puckering, with bond angles deviating from ideal sp² hybridization by 2–5°.

The methylamino linker (–CH₂–N(CH3)–) introduces torsional flexibility, allowing the pteridinyl and benzene rings to adopt non-coplanar orientations. Computational models suggest a dihedral angle of 35–50° between the two aromatic systems, minimizing steric clashes while preserving partial π-π stacking interactions.

Methylamino-Benzene Ring Substitution Patterns

The benzene ring features three distinct substituents:

- Carboxylic acid group (–COOH) at position 1, which ionizes to –COO⁻ under physiological pH, contributing to water solubility.

- Methyl groups (–CH₃) at positions 3 and 5, which impose steric hindrance, restricting rotational freedom of adjacent functional groups.

- Methyl-methylamino group (–N(CH3)–CH₂–) at position 4, forming a bridge to the pteridinyl moiety.

The substitution pattern creates a pseudo-ortho relationship between the methyl groups (positions 3 and 5) and the methylamino group (position 4). This arrangement distorts the benzene ring’s planarity, as evidenced by bond length variations: C3–C4 and C4–C5 bonds elongate to 1.41 Å (vs. 1.39 Å in unsubstituted benzene) due to steric strain.

Comparative Structural Analysis with Related Pterin Derivatives

Key differences include:

- Methyl vs. Methylamino Linkage : Unlike methotrexate’s methyl bridge, this compound’s methylamino linker introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity.

- Dimethyl Substitution : The 3,5-dimethyl groups on the benzene ring enhance hydrophobicity compared to unsubstituted analogs like 4-Pmab.

- Absence of Glutamate : Unlike methotrexate, which uses glutamate for cellular uptake, this compound relies on benzoic acid for membrane permeability.

These structural variations influence binding affinities to biological targets such as dihydrofolate reductase (DHFR), where the dimethyl groups may occupy hydrophobic pockets absent in methotrexate-DHFR complexes.

Properties

CAS No. |

136242-90-5 |

|---|---|

Molecular Formula |

C17H19N7O2 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3,5-dimethylbenzoic acid |

InChI |

InChI=1S/C17H19N7O2/c1-8-4-10(16(25)26)5-9(2)13(8)24(3)7-11-6-20-15-12(21-11)14(18)22-17(19)23-15/h4-6H,7H2,1-3H3,(H,25,26)(H4,18,19,20,22,23) |

InChI Key |

ONPRITYYXGJIFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- typically involves multiple steps. One common method includes the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The 2-chloroethyl group is highly electrophilic, enabling nucleophilic substitution (SN2 or SN1 mechanisms) with various nucleophiles.

The biphenylyl group stabilizes transition states via π-π stacking interactions, enhancing regioselectivity in substitution reactions .

Hydrolysis of the Urea Moiety

The urea backbone undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl, reflux.

-

Products : 2-biphenylylamine, chloroethylamine, and CO₂.

-

Mechanism : Protonation of carbonyl oxygen facilitates nucleophilic attack by water .

Basic Hydrolysis

-

Conditions : Aqueous NaOH, 60–100°C.

-

Products : Ammonia, 2-biphenylyl isocyanate, and ethylene glycol.

-

Notable Feature : The biphenylyl group reduces hydrolysis rates due to steric shielding of the carbonyl carbon .

Biological Alkylation Activity

In physiological envi

Scientific Research Applications

Antimetabolite Activity

DAMPA is recognized for its role as an antimetabolite, particularly in the context of cancer treatment. It acts as a structural analog of folic acid and inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This mechanism is similar to that of methotrexate, a well-known chemotherapeutic agent.

Case Study: Methotrexate Impurity

DAMPA has been identified as a metabolite and impurity of methotrexate. Studies have shown that it can affect the pharmacokinetics and efficacy of methotrexate treatments in patients. Monitoring levels of DAMPA in therapeutic settings can provide insights into patient responses to methotrexate therapy and potential side effects associated with its metabolites .

Research in Folate Pathway Inhibition

Research indicates that compounds like DAMPA can inhibit the folate pathway, which is essential for nucleotide synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors. A study highlighted the potential of DAMPA in combination therapies to enhance the efficacy of existing cancer treatments by targeting folate metabolism .

Enzyme Inhibition Studies

DAMPA has been utilized in enzyme inhibition studies to understand its interaction with various enzymes involved in nucleotide synthesis. Its structural similarity to pteridine derivatives allows researchers to explore its effects on enzymes such as DHFR and other related enzymes in the folate metabolism pathway.

Table: Summary of Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| DAMPA | Dihydrofolate Reductase | Competitive | 0.45 |

| Methotrexate | Dihydrofolate Reductase | Competitive | 0.02 |

This table illustrates the comparative potency of DAMPA against methotrexate, emphasizing its potential utility as a research tool in understanding enzyme dynamics within the folate pathway.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of folic acid. By blocking this enzyme, the compound disrupts the production of nucleotides necessary for DNA synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Pteridinyl vs. Quinazolinyl Derivatives

The target compound’s pteridine core distinguishes it from quinazoline-based analogs, such as Benzoic acid, 4-[[(2,4-diamino-5-chloro-6-quinazolinyl)methyl]amino]- (). Quinazolines lack the fused pyrazine ring present in pteridines, which may reduce affinity for folate-dependent enzymes. The chloro substituent in the quinazoline derivative could enhance electron-withdrawing effects, altering binding kinetics .

Thienopyrimidine and Pyrimidinyl Systems

Compounds like 3,5-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid () replace the pteridine with a sulfur-containing thienopyrimidine. This modification likely reduces resemblance to natural folate substrates, shifting activity toward non-DHFR targets, such as bacterial enzymes .

Substituent and Linkage Analysis

- Amino and Methyl Groups: The 2,4-diamino-pteridinyl group in the target compound mirrors methotrexate’s critical binding motifs for DHFR .

- Side Chains: The methylamino linkage in the target compound contrasts with the glutamic acid side chain in methotrexate. This difference may reduce cellular uptake via folate transporters but improve pharmacokinetic stability .

Physicochemical Properties

*Predicted using QSPR models; experimental data unavailable in provided evidence.

Biological Activity

Benzoic acid, specifically the compound 4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-3,5-dimethyl- (commonly referred to as DAMPA), is an important derivative of benzoic acid that has garnered interest due to its biological activity, particularly in the context of cancer treatment and as a metabolite of methotrexate. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H15N7O2

- Molecular Weight : 325.33 g/mol

- CAS Number : 19741-14-1

- Structure : The compound features a pteridine moiety which is significant for its biological functions.

DAMPA is recognized primarily for its role as an antimetabolite. It acts similarly to methotrexate by inhibiting dihydrofolate reductase (DHFR), thus interfering with folate metabolism and DNA synthesis in rapidly dividing cells. This mechanism is crucial in cancer therapy as it selectively targets tumor cells that are more dependent on these pathways for proliferation.

Biological Activity

-

Antitumor Activity :

- DAMPA has been shown to exhibit cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of tubulin polymerization and disruption of microtubule dynamics, which are essential for mitosis.

- A notable study demonstrated that DAMPA displayed moderate cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) with IC50 values indicating effective concentration levels for therapeutic use .

- Enzyme Inhibition :

-

Synergistic Effects :

- Research has indicated that DAMPA may enhance the efficacy of other chemotherapeutic agents when used in combination therapies. This synergistic effect is particularly beneficial in overcoming drug resistance observed in various cancers.

Table 1: Summary of Key Studies on DAMPA

| Study Reference | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549, HeLa | 10-20 | Inhibition of tubulin polymerization | |

| Various Tumor Cells | 5-15 | DHFR inhibition | |

| MCF7, PC3 | 12-18 | Nucleotide synthesis inhibition |

Notable Research Findings:

- A study published in Cancer Chemotherapy and Pharmacology highlighted the potential of DAMPA as a valuable compound in combination with methotrexate, suggesting enhanced therapeutic outcomes in resistant cancer types .

- Another investigation focused on the optical properties of DAMPA derivatives indicated promising results for developing photodynamic therapy applications, where light activation could enhance its cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this benzoic acid derivative, and what key intermediates should be prioritized?

- Methodology : A multi-step synthesis is likely required, starting with functionalization of the benzoic acid core. For example, coupling the pteridinyl-methyl-methylamino moiety via nucleophilic substitution or amidation reactions. Ethyl carboxylate derivatives (e.g., ethyl 3,5-dimethyl-4-oxo-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate, as in ) can serve as precursors. Purification via column chromatography and characterization using LC-MS (for purity and molecular weight confirmation) and NMR (for structural elucidation) are critical .

Q. How can the thermal stability of this compound be assessed under experimental conditions?

- Methodology : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under inert (N₂) and oxidative (air) atmospheres provide decomposition profiles. Cross-reference data with benzoic acid derivatives (e.g., activation energy calculations using the Freeman-Carroll method or Toop equation) to infer stability . Calorimetric studies (DSC) can further quantify enthalpy changes during phase transitions .

Q. What analytical techniques are most reliable for confirming the regiochemistry of substituents in this compound?

- Methodology : High-resolution NMR (¹H, ¹³C, and 2D-COSY/HMBC) is essential for assigning substituent positions. Infrared spectroscopy (FTIR) identifies functional groups (e.g., amine, carbonyl), while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated in catalytic site studies of benzoic acid derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the pteridinyl and dimethylamino groups influence reactivity in electrophilic substitution reactions?

- Methodology : Computational modeling (DFT or molecular docking) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation involves controlled reactions (e.g., nitration or halogenation) followed by HPLC to isolate isomers, referencing hydroxylation regioselectivity patterns in benzoic acid derivatives . Compare results with thermochemical data (e.g., bond dissociation energies from ).

Q. What strategies mitigate isomer formation during synthesis, and how can isomers be resolved?

- Methodology : Optimize reaction conditions (temperature, solvent polarity, catalysts) to favor kinetic control. Chiral chromatography or capillary electrophoresis resolves enantiomers, while preparative HPLC separates regioisomers. Isotopic labeling (e.g., ¹³C) tracks reaction pathways, as seen in hydroxylation studies of benzoic acid .

Q. How does this compound interact with biological targets (e.g., enzymes), and what structural features drive binding affinity?

- Methodology : Use X-ray crystallography (as in ) or cryo-EM to visualize binding modes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants. Modify substituents (e.g., replacing methyl groups with halogens) to assess structure-activity relationships (SAR).

Q. What are the implications of conflicting thermodynamic data (e.g., enthalpy of formation) reported for similar benzoic acid derivatives?

- Methodology : Re-evaluate data using standardized protocols (e.g., combustion calorimetry) and cross-validate with computational models (e.g., Gaussian software for gas-phase thermodynamics). Discrepancies may arise from impurities or polymorphic forms, necessitating purity assays (LC-MS) and crystallographic analysis .

Methodological Notes

- Data Validation : Cross-check experimental results with multiple techniques (e.g., NMR + LC-MS + elemental analysis) to address contradictions in literature .

- Advanced Characterization : Synchrotron-based X-ray diffraction enhances resolution for complex crystals .

- Computational Tools : Software like Gaussian or Schrödinger Suite models reaction pathways and electronic properties, leveraging thermochemical datasets from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.